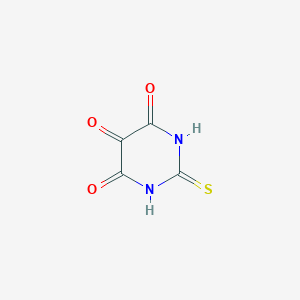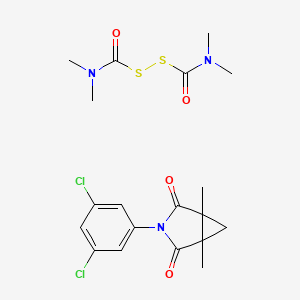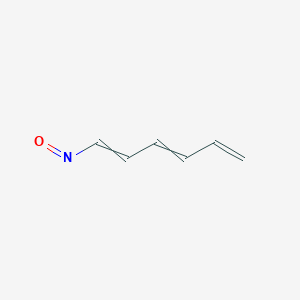
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H16N2O2 It is a derivative of naphthalene, characterized by the presence of two propoxy groups at the 1 and 4 positions and two cyano groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with propyl alcohol and cyanide sources
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various alkyl or aryl substituted naphthalene derivatives.
科学研究应用
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism of action of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its cyano and propoxy groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
相似化合物的比较
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of propoxy groups.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups instead of propoxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure.
Uniqueness: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is unique due to its specific combination of propoxy and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
属性
CAS 编号 |
116453-90-8 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,4-dipropoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-3-9-21-17-13-7-5-6-8-14(13)18(22-10-4-2)16(12-20)15(17)11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
ZVRSLORNZBCISX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C2=CC=CC=C21)OCCC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

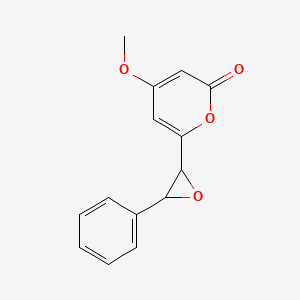
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
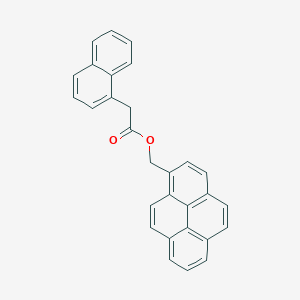

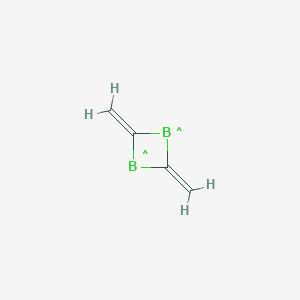
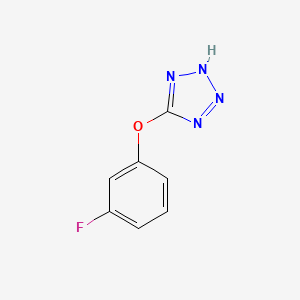

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
